molecular formula C8H10FN B1627149 2-Fluoro-1-phenylethan-1-amine CAS No. 929971-85-7

2-Fluoro-1-phenylethan-1-amine

Cat. No.: B1627149
CAS No.: 929971-85-7
M. Wt: 139.17 g/mol
InChI Key: KSWGCLOZHMSHGB-UHFFFAOYSA-N
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Description

2-Fluoro-1-phenylethan-1-amine (CAS 943780-72-1) is a chiral, fluorinated derivative of the phenethylamine scaffold, a structure of paramount importance in medicinal chemistry . The phenethylamine core is a privileged motif found in a vast array of bioactive molecules, including endogenous neurotransmitters, approved pharmaceuticals, and investigational compounds targeting central nervous system disorders . The strategic introduction of a fluorine atom at the beta-position fine-tunes the molecule's properties, potentially enhancing metabolic stability, altering electronic characteristics, and influencing binding affinity to biological targets, making it a valuable building block for drug discovery programs . This compound serves as a versatile intermediate for constructing more complex active pharmaceutical ingredients (APIs) . Its structure, featuring a primary amine, allows for ready incorporation into larger molecular frameworks, while the fluorine atom acts as a bioisostere and a metabolic blocker to improve the pharmacokinetic profile of lead compounds . Researchers utilize this compound in the synthesis of ligands for various therapeutic targets, including G-protein coupled receptors (GPCRs) like adrenergic and dopamine receptors, which are critical for treating cardiovascular, neurological, and psychiatric conditions . The (R)-enantiomer of this compound is also available for studies requiring stereochemical precision, as chirality often plays a critical role in biological activity . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWGCLOZHMSHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585542
Record name 2-Fluoro-1-phenylethan-1-amine
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Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929971-85-7
Record name 2-Fluoro-1-phenylethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 929971-85-7
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Synthetic Methodologies and Strategies for 2 Fluoro 1 Phenylethan 1 Amine

Development of Direct Fluorination Approaches to Phenylethan-1-amine Scaffolds

The direct introduction of fluorine onto a phenylethan-1-amine framework is a key strategy for synthesis. This can be achieved through either electrophilic or nucleophilic fluorination methods, each with its own set of reagents and mechanistic considerations.

Exploration of Electrophilic Fluorination Reagents and Their Application

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org This approach has been revolutionized by the development of N-F class reagents, which are generally more stable, safer, and easier to handle than elemental fluorine or oxygen-fluorine-based reagents. wikipedia.orgnih.govorganicreactions.org Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgnih.gov

These reagents operate by providing an electron-deficient fluorine atom that can be attacked by a nucleophilic carbon. wikipedia.orgrsc.org In the context of a phenylethan-1-amine scaffold, the reaction could target an enolate or a similar carbon nucleophile derived from a precursor molecule. mdpi.com For instance, the fluorination of a ketone precursor, such as an α-amino ketone, using an electrophilic reagent is a plausible route. The reactivity and success of such reactions are influenced by the choice of reagent, as different N-F reagents possess varying fluorinating power. organicreactions.org Cationic reagents, like Selectfluor®, are generally more powerful than neutral ones due to the electron-withdrawing effect of the cationic nitrogen. wikipedia.org The mechanism, while still debated, is thought to proceed via either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

Utilization of Nucleophilic Fluorination Reagents (e.g., Fluoroalkyl Amino Reagents)

Nucleophilic fluorination provides an alternative pathway, employing reagents that deliver a fluoride (B91410) anion (F⁻) to an electrophilic carbon center. tcichemicals.com A notable class of such reagents is the Fluoroalkyl Amino Reagents (FARs). nih.gov FARs are typically prepared from fluoroolefins and a secondary amine like diethylamine (B46881) or dimethylamine. nih.govrsc.org

A key feature of FARs is their activation by Lewis acids, which enhances their electrophilic character and generates highly reactive Vilsmeier-like iminium salts. rsc.org However, in the context of nucleophilic fluorination, FARs can also serve as a source of fluoride for converting hydroxyl or carbonyl groups. nih.govbenthamscience.com For the synthesis of 2-Fluoro-1-phenylethan-1-amine, a precursor such as 2-hydroxy-1-phenylethan-1-amine could be fluorinated using a FAR. Reagents like DAST (diethylaminosulfur trifluoride) are also used for nucleophilic fluorination, stereospecifically substituting a hydroxyl group with fluorine. tcichemicals.com The development of solid-state nucleophilic aromatic fluorination using potassium fluoride (KF) also presents a practical and environmentally friendly alternative to traditional solution-based methods. rsc.org

Asymmetric Synthesis of Chiral this compound Enantiomers

The presence of a chiral center in this compound necessitates stereoselective synthetic methods to produce individual enantiomers, which are crucial for pharmaceutical applications. Biocatalysis has emerged as a powerful tool for achieving high enantiopurity.

Biocatalytic Pathways for Enantioselective Production

Enzymes offer unparalleled stereoselectivity under mild reaction conditions. Amine transaminases and reductive aminases are particularly relevant for the synthesis of chiral amines.

Amine transaminases (ATAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, are effective catalysts for the synthesis of chiral amines. frontiersin.orgresearchgate.net One established method is kinetic resolution, where the enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. mdpi.com

In the kinetic resolution of racemic β-fluoroamines, an ATA can be used to selectively deaminate one enantiomer, leaving the other enantiomer in high enantiomeric excess (e.e.). whiterose.ac.uk While this method is highly selective, a significant drawback is that the theoretical maximum yield for the desired enantiomer is limited to 50%. whiterose.ac.ukuniovi.esresearchgate.net The reaction equilibrium can also be challenging, though strategies like combining the transaminase with an amino acid oxidase can improve efficiency. rsc.org The application of ATAs for producing chiral amines is a well-established industrial strategy, exemplified by the synthesis of sitagliptin. researchgate.net

To overcome the 50% yield limitation of kinetic resolution, reductive amination using reductive aminases (RedAms) offers a more efficient asymmetric approach. uniovi.esresearchgate.net Reductive aminases, a subgroup of imine reductases (IREDs), catalyze the direct conversion of a ketone to a chiral amine using an amine donor and a nicotinamide (B372718) cofactor (NAD(P)H). nih.govnottingham.ac.ukacs.org

Fungal RedAms have shown exceptional ability in the reductive amination of α-fluoroacetophenones with ammonia (B1221849) as the amine donor to produce primary β-fluoroamines. uniovi.esnih.gov This method can achieve high conversions (>90%) and excellent enantiomeric excess (85-99% ee), making it a superior alternative to kinetic resolution. uniovi.esresearchgate.net Studies have demonstrated that RedAms from species such as Aspergillus terreus (AtRedAm) and Neosartorya fischeri (NfRedAm) are effective biocatalysts for this transformation. uniovi.esnottingham.ac.uk The reaction involves the enzyme catalyzing both the formation of an imine intermediate from the ketone and amine, followed by its stereoselective reduction. nottingham.ac.ukacs.org

The table below summarizes the results of the reductive amination of various α-fluoroacetophenones using fungal reductive aminases. uniovi.es

Reductive Amination of α-Fluoroacetophenones with Fungal RedAms uniovi.es
Substrate (Ketone)EnzymeAmine DonorConversion (%)ProductEnantiomeric Excess (ee %)
α-FluoroacetophenoneAdRedAmAmmonia18(R)-2-Fluoro-1-phenylethan-1-amine96
α-FluoroacetophenoneNfRedAmAmmonia18(R)-2-Fluoro-1-phenylethan-1-amine97
4'-Bromo-α-fluoroacetophenoneAdRedAmAmmonia>99(R)-1-(4-Bromophenyl)-2-fluoroethan-1-amine>99
4'-Bromo-α-fluoroacetophenoneNfRedAmAmmonia>99(R)-1-(4-Bromophenyl)-2-fluoroethan-1-amine>99
α-FluoroacetophenoneAdRedAmMethylamine46(R)-2-Fluoro-N-methyl-1-phenylethan-1-amine99
α-FluoroacetophenoneNfRedAmMethylamine46(R)-2-Fluoro-N-methyl-1-phenylethan-1-amine98

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors

The asymmetric hydrogenation (AH) of prochiral precursors like imines, enamines, and olefins is a powerful and direct method for synthesizing chiral amines. acs.org This approach relies on chiral transition metal complexes, most commonly featuring iridium (Ir), rhodium (Rh), and ruthenium (Ru), to achieve high levels of enantioselectivity. ajchem-b.com The development of novel chiral phosphorus ligands has been a driving force behind the success of this methodology. acs.org

Key strategies for the synthesis of chiral fluorinated compounds via asymmetric hydrogenation include:

Iridium-Catalyzed Hydrogenation: Iridium-based catalysts have proven effective for the asymmetric hydrogenation of various substrates. ajchem-b.com For instance, Ir-N,P ligand complexes have been developed for the stereoselective synthesis of chiral fluorinated compounds, successfully addressing challenges like potential defluorination. diva-portal.org Research has demonstrated the successful hydrogenation of fluoroalkenes and the synthesis of organofluorine compounds with two adjacent stereocenters in excellent diastereoselectivity and enantioselectivity. diva-portal.org Iridium catalysts bearing phosphine-phosphoramidite ligands have been used for the AH of sterically hindered N-aryl imines, yielding important chiral amine building blocks. acs.org

Rhodium-Catalyzed Hydrogenation: Rhodium-diphosphine catalytic systems are also widely used. diva-portal.org These catalysts have been applied to the asymmetric reduction of arenes and the hydrogenation of various isomeric enamide mixtures with excellent enantiomeric excesses (ees). diva-portal.org

First-Row Transition Metals: While noble metals like Ir, Rh, and Ru are common, research is also exploring the use of first-row transition metals (e.g., Iron, Cobalt, Nickel). rsc.org These metals present different catalytic behaviors and mechanistic pathways, offering alternative avenues for asymmetric hydrogenation. rsc.org

The table below summarizes representative catalyst systems used in the asymmetric hydrogenation of precursors relevant to fluorinated amine synthesis.

Catalyst TypeMetalLigand ClassPrecursor TypeKey Finding
Ir-N,P ComplexIridiumN,P LigandsFluoroalkenes, Fluorinated Allylic AlcoholsHigh enantioselectivity in synthesizing 1,2-fluorohydrins and motifs with two contiguous stereocenters. diva-portal.org
Rh-DiphosphineRhodiumDiphosphineArenes, EnamidesHigh compatibility and enantioselectivity across a number of different substrates. diva-portal.org
Ir/f-binaphaneIridiumPhosphineN-alkyl α-aryl furan-containing iminesEfficiently hydrogenated N-alkyl imines to provide chiral amines with up to 90% ee. acs.org

Organocatalytic and Chiral Auxiliary-Based Enantioselective Syntheses

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic metals. scienceopen.com This approach can be broadly divided into covalent and non-covalent catalysis. scienceopen.com

Iminium Catalysis: In this covalent approach, a chiral secondary amine catalyst reacts reversibly with a carbonyl substrate to form a reactive iminium ion. This strategy has been successfully applied to Diels-Alder reactions of α,β-unsaturated aldehydes, including fluorinated variants, to create multiple stereocenters with high enantioselectivity. mdpi.com

Chiral Phosphoric Acid (CPA) Catalysis: CPAs are highly effective non-covalent catalysts. They can activate imines for nucleophilic attack through hydrogen bonding. This has been utilized in the synthesis of dihydroquinazolinones from imines and 2-aminobenzamides with excellent yields and enantioselectivities. researchgate.net This methodology has also been applied to the asymmetric synthesis of chiral tetraarylmethanes from tertiary alcohols via in-situ generated conjugate systems, demonstrating the power of CPAs in controlling stereochemistry even in sterically demanding reactions. dicp.ac.cn

Chiral Auxiliaries: A well-established strategy involves the temporary incorporation of a chiral molecule (an auxiliary) to direct the stereochemical outcome of a reaction. The use of Ellman's N-tert-butylsulfinyl imines is a prominent example and has been widely applied in the asymmetric synthesis of fluorinated amines. cas.cn Nucleophilic addition to these sulfinyl imines proceeds with high diastereoselectivity, and the auxiliary can be subsequently removed to afford the chiral amine. cas.cn

Diastereoselective Synthesis of Fluorinated Phenylethan-1-amine Analogues

The diastereoselective synthesis of molecules with multiple stereocenters, such as fluorinated phenylethan-1-amine analogues, is a significant synthetic challenge. Success in this area provides access to a wide range of complex, biologically relevant structures.

Sulfinamide-Mediated Synthesis: The use of chiral N-tert-butylsulfinyl ketimines is a robust method for achieving high diastereoselectivity. cas.cn Nucleophilic difluoromethylation of these imines has been shown to produce α-difluoromethyl amines with good diastereomeric ratios (d.r. up to 92:8), which can then be converted to the corresponding amines in excellent yields. cas.cn The stereochemical outcome is often rationalized by a cyclic six-membered transition state where the bulky tert-butyl group occupies a sterically favorable position. cas.cn

Nickel-Catalyzed Hydroalkylation: A directing-group-free, nickel-hydride catalyzed hydroalkylation of fluoroalkenes has been developed to create fluorinated motifs with two adjacent chiral centers. nih.gov This method demonstrates high regio-, diastereo-, and enantioselectivity (e.g., up to 99% ee and 99:1 d.r.), tolerating a wide variety of functional groups and even complex, medicinally relevant scaffolds. nih.gov The diastereoselectivity was found to be sensitive to the solvent system, with a mixture of DMA and t-BuOH providing significant improvement. nih.gov

Epoxide Ring-Opening: Chiral α-fluoro-β,γ-epoxy alkylphosphonates can serve as valuable intermediates. frontiersin.org The ring-opening of these epoxides with various primary or secondary amines can proceed with high regioselectivity to produce γ-amino-β-hydroxy phosphonate (B1237965) derivatives, which are analogues of fluorinated amino alcohols. frontiersin.org

The following table details examples of diastereoselective synthetic methods for fluorinated amine analogues.

MethodKey IntermediateCatalyst/AuxiliaryDiastereomeric Ratio (d.r.)Product Class
Nucleophilic (Phenylsulfonyl)difluoromethylationN-tert-butylsulfinyl ketimineN-tert-butylsulfinyl group (chiral auxiliary)up to 92:8α-Difluoromethyl amines cas.cn
Nickel-Catalyzed HydroalkylationFluoroalkenesNickel/(S)-Cy-Segphosup to 99:1Vicinal fluoro-alkyl structures nih.gov
Epoxide Ring-Openingα-Fluoro-β,γ-epoxy alkylphosphonatesChiral amines (e.g., (S)-methylbenzylamine)One regioisomer formedγ-Amino-β-hydroxy alkylphosphonates frontiersin.org

Multi-Component Reactions and Cascade Processes in this compound Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that incorporates atoms from most or all of the starting materials. organic-chemistry.org This strategy offers significant advantages in terms of atom economy, reduced synthesis steps, and time savings, making it a cornerstone of modern organic and medicinal chemistry. frontiersin.orgnih.gov

While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided literature, the principles are applicable for creating its analogues. For example, a three-component reaction has been used to prepare 1-(2-Fluorophenyl)-2-phenyl-N-((R)-1-phenylethyl)ethanamine with an 84% yield. MCRs such as the Mannich, Ugi, and Passerini reactions are fundamental processes that combine aldehydes, amines, and other components to rapidly build molecular complexity. organic-chemistry.orgbeilstein-journals.org Cascade or domino processes, where the product of one reaction becomes the substrate for the next in the same pot, are often initiated by an MCR, further enhancing synthetic efficiency. beilstein-journals.org The development of MCRs for synthesizing fluorinated amine scaffolds remains an active area of research, promising more direct and sustainable routes to these valuable compounds. frontiersin.org

Advancements in Green Chemistry Approaches for Synthesis (e.g., Ultrasound-Assisted Methods)

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org This framework is increasingly applied to pharmaceutical synthesis to create more sustainable and environmentally benign manufacturing methods. ejcmpr.commdpi.com Key approaches include the use of green solvents (like water), solvent-free conditions, and alternative energy sources. semanticscholar.orgmdpi.com

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation is a notable green chemistry technique that can dramatically accelerate reaction rates, improve yields, and enable reactions that are difficult under silent (conventional) conditions. mdpi.com In the synthesis of amines, ultrasound has been shown to speed up reactions significantly; for example, a reaction that required 4 hours under silent conditions to achieve an 80% yield was completed in 1 hour with a 96% yield using ultrasound in water. mdpi.com This method is particularly effective for heterogeneous processes and can facilitate reactions involving sterically hindered aldehydes. mdpi.com

Green Metrics: To quantify the "greenness" of a synthetic route, metrics such as atom economy and process mass intensity (PMI) are used. psu.edu A comparative analysis of a one-step direct fluorination process versus a multi-step halogen exchange (Halex) method for synthesizing 2-fluoromalonate esters showed that the direct fluorination was significantly more efficient, with a much higher atom economy and a lower PMI, demonstrating a superior environmental profile. psu.edu

Microwave-Assisted Techniques: Microwave irradiation is another alternative energy source that can dramatically reduce reaction times from hours or days to mere minutes. mdpi.com It is considered an energy-efficient method for promoting organic reactions in pharmaceutical synthesis. mdpi.com

The table below compares a conventional synthetic method with an ultrasound-assisted green approach.

MethodSolventReaction TimeYield
Silent ConditionsEthanol5 h55%
Silent ConditionsWater4 h80%
Ultrasound-Assisted Water 1 h 96%

Data adapted from a study on amine synthesis. mdpi.com

Reactivity Studies and Mechanistic Insights of 2 Fluoro 1 Phenylethan 1 Amine

Investigations into Functional Group Transformations and Derivatizations

The primary amine functionality of 2-fluoro-1-phenylethan-1-amine is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Common derivatizations include acylation and sulfonylation, which convert the basic amine into neutral amide and sulfonamide functionalities, respectively.

Amide Formation: The reaction of this compound with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, readily yields the corresponding N-acylated products. This transformation, an example of nucleophilic acyl substitution, is fundamental in synthetic chemistry. The base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to facilitate amide bond formation directly from carboxylic acids.

Sulfonamide Synthesis: Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides. For instance, treatment with an arylsulfonyl chloride in the presence of a base affords the corresponding N-aryl sulfonamide. These reactions are generally efficient and provide stable products. Modern methods for sulfonamide synthesis, which could be applied to this compound, include catalytic approaches that activate sulfonyl fluorides or utilize oxidative coupling of thiols. nih.govresearchgate.net

The following table summarizes these key functional group transformations:

TransformationReagent ExampleProduct TypeGeneral Conditions
N-AcylationAcetyl ChlorideN-(2-fluoro-1-phenylethyl)acetamideAprotic solvent, Base (e.g., Triethylamine)
N-Sulfonylationp-Toluenesulfonyl ChlorideN-(2-fluoro-1-phenylethyl)-4-methylbenzenesulfonamideAprotic solvent, Base (e.g., Pyridine)
Amide CouplingBenzoic Acid, DCCN-(2-fluoro-1-phenylethyl)benzamideAprotic solvent (e.g., DCM, DMF)

Role as a Nucleophilic Component in Organic Transformations

The lone pair of electrons on the nitrogen atom of this compound confers significant nucleophilicity, enabling it to participate in a variety of bond-forming reactions. A primary example of this reactivity is its role in nucleophilic substitution reactions.

N-Alkylation: As a primary amine, it can act as a nucleophile in SN2 reactions with alkyl halides. beilstein-journals.orgpku.edu.cn For example, reaction with an alkyl bromide would yield a secondary amine. This process involves the attack of the amine's nitrogen on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. A base is typically used to deprotonate the resulting ammonium (B1175870) salt, yielding the neutral secondary amine. pku.edu.cnresearchgate.net A significant challenge in this reaction is controlling the extent of alkylation, as the secondary amine product is also nucleophilic and can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. researchgate.netberkeley.edu To favor mono-alkylation, a large excess of the starting amine is often employed.

Reaction TypeElectrophile ExampleProduct ExampleKey Consideration
N-Alkylation (SN2)Methyl Iodide2-Fluoro-N-methyl-1-phenylethan-1-amineOver-alkylation to form tertiary amines and quaternary salts is a common side reaction.
Reductive AminationAcetone, NaBH(OAc)₃N-isopropyl-2-fluoro-1-phenylethan-1-amineA milder, more controlled method for N-alkylation compared to direct reaction with alkyl halides.

Examination of Electrophilic Reactions of Functionalized Derivatives

While the amine group itself is nucleophilic, its derivatives can be used to perform electrophilic substitutions on the appended phenyl ring. The amine group is strongly activating and ortho-, para-directing in electrophilic aromatic substitution (EAS). However, under the strongly acidic conditions often required for EAS (e.g., nitration or Friedel-Crafts reactions), the amine is protonated to form an ammonium salt. The -NH₃⁺ group is a powerful deactivating, meta-directing group.

To achieve substitution at the ortho and para positions, the reactivity of the amine must be moderated by converting it into a less basic, but still activating, functional group. Acylation of the amine to form an N-acetyl derivative is a common strategy. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director and an activating group, but its reactivity is attenuated compared to the free amine, preventing polysubstitution and side reactions.

Friedel-Crafts Acylation of an N-Acyl Derivative: An N-acetyl derivative of this compound can undergo Friedel-Crafts acylation. wikipedia.orgmit.edu In this reaction, an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) are used to introduce an acyl group onto the aromatic ring. Due to steric hindrance from the side chain, the acylation is expected to occur predominantly at the para-position. Subsequent hydrolysis of the amide can then regenerate the amine functionality if desired, yielding a para-substituted this compound derivative.

Starting MaterialReaction TypeReagentsMajor Product (Predicted)
N-(2-fluoro-1-phenylethyl)acetamideFriedel-Crafts AcylationAcetyl Chloride, AlCl₃N-(1-(4-acetylphenyl)-2-fluoroethyl)acetamide

Palladium-Catalyzed Coupling Reactions Involving Fluorinated Phenylethan-1-amines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, allows for the coupling of amines with aryl halides or triflates. organic-chemistry.orgnih.govsmolecule.com In this context, this compound can serve as the amine coupling partner.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. organic-chemistry.org The choice of ligand on the palladium catalyst is crucial for the reaction's success and can influence the scope of both the amine and the aryl halide. nih.gov

While fluorinated amines can be challenging substrates due to their lower basicity and potential for catalyst inhibition, specialized ligand systems have been developed to facilitate their coupling. nih.gov A hypothetical Buchwald-Hartwig reaction between this compound and an aryl bromide would yield an N-aryl-2-fluoro-1-phenylethan-1-amine, a structure that combines the fluorinated ethylamine (B1201723) motif with an additional aromatic ring system.

Reaction NameCoupling PartnersCatalyst/Ligand ExampleProduct Type
Buchwald-Hartwig AminationThis compound + BromobenzenePd₂(dba)₃ / BINAPN-(2-fluoro-1-phenylethyl)aniline

Analysis of Stereochemical Outcomes in Reaction Pathways

The presence of a stereocenter at the C1 position makes this compound a valuable chiral building block in asymmetric synthesis. The stereochemical outcome of reactions involving this amine or leading to its formation is of significant interest.

Enantiomerically pure versions of this compound can be synthesized through various stereoselective methods. These include the diastereoselective synthesis of primary β-fluoroamines, which can involve the use of chiral auxiliaries. nih.gov For example, a protocol might involve the enantioselective α-fluorination of an aldehyde, followed by conversion to a chiral N-sulfinyl aldimine. Nucleophilic addition to this intermediate proceeds with high diastereoselectivity, and subsequent removal of the sulfinyl group reveals the enantioenriched primary β-fluoroamine.

When used as a chiral reactant or auxiliary, the stereochemistry of this compound can direct the formation of new stereocenters in a product molecule. For instance, its derivatives could be used in diastereoselective alkylation or addition reactions, where the existing stereocenter influences the facial selectivity of attack on a prochiral center. The fluorine atom can also exert stereoelectronic effects that further influence the transition state geometry and, consequently, the stereochemical outcome. The development of catalytic enantioselective methods, such as asymmetric hydrogenations or fluoroamination reactions, provides access to specific stereoisomers of fluorinated compounds, highlighting the importance of controlling stereochemistry in modern drug discovery and materials science. nih.gov

Synthetic ApproachKey FeatureStereochemical ResultReference
Asymmetric SynthesisUse of chiral N-sulfinyl aldimine intermediateHigh diastereoselectivity (dr >20:1) in the formation of primary β-fluoroamines
Chiral Auxiliary-Directed SynthesisEvans' oxazolidinones to direct fluorinationHigh enantiomeric excess (ee >90%) nih.gov
Catalytic FluoroaminationChiral aryl iodide catalyst on allylic aminesHigh diastereo- and enantioselectivity

Stereochemical and Conformational Analysis in Research

Enantiomeric Purity Determination and Chiral Resolution Techniques

Resolution of the racemic mixture of 2-Fluoro-1-phenylethan-1-amine into its individual enantiomers is a crucial step for stereospecific applications. This is achieved through various techniques that can separate these mirror-image isomers.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative method for separating enantiomers. mdpi.com The direct method involves the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. eijppr.com

For chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. mdpi.comhplc.eu These CSPs, often coated or immobilized on a silica (B1680970) support, provide a complex chiral environment with grooves and cavities that enable stereospecific interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions. eijppr.com Another class of effective stationary phases is the Pirkle-type or "brush-type" columns, which operate on a principle of forming transient diastereomeric complexes through π-acceptor and π-donor interactions. phenomenex.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), along with additives, is optimized to achieve baseline separation. researchgate.net

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Mobile PhasePotential Interactions
Polysaccharide-Based (e.g., Cellulose, Amylose Derivatives)Inclusion in chiral cavities; steric hindranceHexane/IsopropanolHydrogen bonding, π-π interactions, dipole-dipole
Pirkle-Type (Brush-Type)Formation of transient diastereomeric complexesHexane/Dichloromethane/Methanolπ-acceptor/π-donor interactions, hydrogen bonding
Ligand ExchangeFormation of diastereomeric metal complexesAqueous buffers with a chiral ligand and metal saltCoordinate bonding

Crystallization-based methods offer a cost-effective alternative to chromatography, particularly for large-scale separations. uctm.edu The most common strategy is diastereomeric salt formation . This involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent). libretexts.org This reaction creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org These differences allow for their separation by fractional crystallization. libretexts.org Once a pure diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base.

Another technique is preferential crystallization , also known as resolution by entrainment. This method is applicable to conglomerate-forming systems, where the two enantiomers crystallize in separate, homochiral crystals. nih.gov The process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which induces the crystallization of that enantiomer exclusively, leaving the other in the solution. libretexts.org

Resolution StrategyDescriptionKey RequirementExample Resolving Agents for Amines
Diastereomeric Salt FormationConversion of enantiomers into a mixture of diastereomeric salts with different solubilities, allowing for separation by crystallization. libretexts.orgAvailability of a suitable, enantiopure chiral resolving agent. libretexts.org(R,R)-Tartaric Acid, (1S)-Camphor-10-sulfonic acid, (R)-Mandelic Acid
Preferential CrystallizationSeeding a supersaturated racemic solution with crystals of one enantiomer to induce its selective crystallization. nih.govThe racemic mixture must form a conglomerate (a mechanical mixture of enantiopure crystals). uctm.eduNot applicable (relies on self-crystallization properties).

Spectroscopic Probes for Stereochemical Assignment and Elucidation

Determining the absolute configuration of a chiral center is a critical analytical challenge. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a primary tool for this purpose. For this compound, the presence of the fluorine atom makes ¹⁹F NMR a particularly sensitive and powerful technique. acs.org

The methodology involves reacting the chiral amine with a CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid), to form two new diastereomeric amides. acs.org These diastereomers are then analyzed by NMR. Because the substituents on the original amine's chiral center are now in different chemical environments relative to the bulky groups of the CDA, they exhibit different chemical shifts in the NMR spectrum. acs.org By analyzing the differences in chemical shifts (Δδ), particularly of the ¹⁹F signal from the CDA's trifluoromethyl group, the absolute configuration of the amine can be deduced based on established conformational models of the diastereomeric complex. acs.org

Computational Chemistry and Molecular Modeling for Conformational Preference Analysis

Computational chemistry provides invaluable insight into the three-dimensional structure and dynamic behavior of molecules. For this compound, molecular modeling techniques such as Density Functional Theory (DFT) are used to determine the most stable conformations (conformers) and the energy barriers to rotation around its single bonds.

Studies on the closely related, non-fluorinated analog 2-phenylethylamine have shown that the molecule exists in multiple stable conformations, primarily gauche (where the amino group is folded back towards the phenyl ring) and anti (where the amino group is extended away from the ring). rsc.org The gauche conformer is often stabilized by a weak interaction between the amine's lone pair of electrons and the π-system of the aromatic ring. rsc.org For this compound, computational studies would aim to elucidate how the electronegative fluorine atom influences the relative energies of these conformers and potentially introduces new stable arrangements due to steric and electronic effects. acs.org

ConformerDescription of GeometryCalculated Relative Energy (Hypothetical)Predicted Stability
Gauche IAmino group is folded towards the phenyl ring.0.0 kcal/molMost Stable
Gauche IIA second folded conformation, differing by rotation around the C-N bond.+0.5 kcal/molStable
AntiAmino group is extended away from the phenyl ring.+1.2 kcal/molLess Stable

Diastereomeric Ratio Analysis in Multi-Step Synthetic Pathways

In synthetic routes that generate this compound or use it as a building block, other chiral centers may be introduced. When a reaction creates a new chiral center in a molecule that already contains one, the products are diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties and can be formed in unequal amounts.

The ratio of these products is known as the diastereomeric ratio (d.r.). beilstein-journals.org The analysis of this ratio is crucial for evaluating the stereoselectivity of a synthetic step. The primary methods for determining the d.r. are ¹H NMR spectroscopy and chiral HPLC. In the ¹H NMR spectrum, protons in the two diastereomers will be in slightly different chemical environments, often resulting in distinct, quantifiable signals. acs.org Chiral HPLC can separate the diastereomers, and the ratio of their peak areas gives a precise measure of the d.r. acs.org

Advanced Applications As a Chemical Building Block in Academic Research

Integration into Complex Molecular Architectures

The reactivity of the amine and the specific electronic properties conferred by the fluorine atom allow 2-Fluoro-1-phenylethan-1-amine and its close derivatives to be integrated into sophisticated molecular frameworks, particularly heterocyclic systems and specialized amino acids.

The phenethylamine (B48288) scaffold is a direct precursor to indoline (B122111) structures, which are prevalent in numerous biologically active compounds. Research has demonstrated that derivatives of this compound can be used to synthesize fluorinated indoles and indolines. A direct method involves a Palladium-catalyzed C-H/N-H coupling reaction, where a directing group, such as picolinamide, facilitates the cyclization of 2,2-difluoro-2-phenylethan-1-amines to yield 3,3-difluoroindolines and 3-fluoroindoles. researchgate.netthieme-connect.comthieme-connect.com The reaction temperature can be controlled to selectively favor one heterocyclic product over the other. researchgate.net

Furthermore, the synthesis of substituted indolines can be achieved from phenethylamine derivatives through Pd(II)-catalyzed intramolecular C-H amination, using an oxidant like PhI(OAc)₂. nih.gov This highlights a general pathway where this compound could be employed to create fluorine-substituted indolines. The introduction of fluorine into the indole (B1671886) or indoline nucleus is of high interest, as these fluorinated heterocycles are key components in drugs such as the potassium channel opener Flindokalner and the SHP2 inhibitor JAB-3068, which is in clinical trials for treating solid tumors. thieme-connect.com

Table 1: Synthesis of Fluorinated Heterocycles from Phenylethylamine Derivatives

Starting Material Class Reaction Type Product Key Findings & Citations
2,2-Difluoro-2-phenylethan-1-amines Pd-catalyzed C-H/N-H coupling 3-Fluoroindoles and 3,3-Difluoroindolines Temperature control allows for selective synthesis of either product. researchgate.netthieme-connect.comthieme-connect.com

Fluorinated amino acids are powerful tools in peptide and protein engineering, capable of enhancing stability, modulating conformation, and improving biological activity. nih.govnih.gov this compound is a direct precursor to fluorinated derivatives of phenylalanine, a critical aromatic amino acid. The synthesis of β-fluorophenylalanine derivatives can be achieved through methods like the deoxyfluorination of α-hydroxy-β-aminophenylalanine esters. nih.gov By starting with a pre-fluorinated building block like this compound, synthetic routes can be streamlined. The amine group can be protected and the molecule can undergo further modifications, such as carboxylation, to yield the desired fluorinated amino acid. nih.gov The presence of fluorine in amino acids is known to increase the lipophilicity, bioavailability, and stability against enzymatic degradation of peptide-based drugs. nih.gov

Strategic Role in the Design of Biologically Active Molecules

The specific stereochemistry and the presence of the highly electronegative fluorine atom make this compound a strategic asset in the rational design of new therapeutic agents.

Chirality is a fundamental aspect of drug design, as different enantiomers of a molecule often exhibit vastly different pharmacological activities. This compound is a chiral compound, and its enantiomerically pure forms, such as (R)-2-fluoro-1-phenylethanamine and the (S)-enantiomer, are utilized as chiral building blocks in asymmetric synthesis. bldpharm.com These chiral amines can be used to introduce a specific stereocenter into a target molecule, which is crucial for achieving selective interaction with biological targets like enzymes and receptors. A prominent example of a similar chiral scaffold in action is the use of (R)-2-amino-2-phenylethan-1-ol in the synthesis of Avacopan, an FDA-approved drug. mdpi.comresearchgate.net The defined stereochemistry of these building blocks is essential for constructing complex and potent pharmaceutical agents.

The introduction of fluorine into a drug candidate can profoundly influence its binding affinity and selectivity for its biological target. researchgate.net The fluorine atom in this compound and its derivatives can alter ligand-receptor interactions through several mechanisms:

Electronic and Steric Effects : The fluorine atom can modify the electronic properties and steric profile of a molecule, thereby influencing how it fits into a receptor's binding pocket. This has been noted in fluorinated amphetamine analogs' interactions with dopamine (B1211576) and norepinephrine (B1679862) transporters.

Non-covalent Interactions : Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in a protein target. nih.govresearchgate.net Studies on fluorinated aniline (B41778) derivatives show that ortho-fluoro substitution can enhance the strength of adjacent N-H hydrogen bonds. researchgate.net

Conformational Control : The presence of fluorine can restrict the conformational flexibility of a molecule, locking it into a bioactive conformation that is more favorable for binding.

Research using phenyltriazolyl-thiogalactosides to study fluorine's interactions with galectin-3 revealed that fluorine can have a strong influence on binding affinity, not just through direct polar interactions but also through dispersion and desolvation effects. nih.gov However, these contributions are complex and cannot be predicted based on geometry alone, necessitating detailed energetic analysis. nih.gov

A major challenge in drug development is ensuring that a molecule is not rapidly metabolized and cleared from the body before it can exert its therapeutic effect. Introducing fluorine is a widely used strategy to enhance metabolic stability. researchgate.nettandfonline.combeilstein-journals.org In the context of phenylethylamine-based structures, a primary metabolic pathway is oxidative deamination by enzymes such as monoamine oxidases (MAOs). Research indicates that placing a fluorine atom at the β-position, as in this compound, can sterically or electronically hinder this process, thereby increasing the molecule's metabolic half-life compared to its non-fluorinated counterparts. This enhanced stability makes the compound a more robust candidate for drug development. Studies on other molecular scaffolds have also deliberately incorporated fluorine to improve metabolic stability and permeability, demonstrating this as a key strategy in medicinal chemistry. ntnu.nonih.gov

Table 2: Influence of Fluorine on Biological Properties

Property Observed Effect of Fluorine Introduction Mechanism/Rationale & Citations
Ligand-Receptor Binding Can increase or alter binding affinity and selectivity. Alters steric/electronic profile; participates in favorable non-covalent interactions (e.g., hydrogen/halogen bonds); conformational restriction. nih.govresearchgate.net
Metabolic Stability Often increases metabolic half-life. Blocks sites of metabolic attack (e.g., oxidative deamination by MAOs) due to the strength of the C-F bond and steric hindrance. tandfonline.comntnu.no

| Physicochemical Properties | Increases lipophilicity in aromatic systems. | The low polarizability of the C-F bond can enhance passage through biological membranes. mdpi.com |

Development of Advanced Research Tools and Probes

The strategic design of molecules to investigate biological systems is a cornerstone of modern chemical biology. Chemical probes are small molecules crafted to interact with a specific biological target, such as a protein, and allow for the study and manipulation of its function within its native cellular environment. mskcc.org The unique structural and electronic properties of this compound make it a valuable scaffold for the development of such sophisticated research tools. The process often involves modifying a core chemical structure to create a "toolbox" of probes for specific biological questions. mskcc.org

The value of the this compound framework lies in the predictable yet powerful influence of the fluorine atom. Incorporating fluorine into organic molecules can significantly alter their lipophilicity, metabolic stability, and binding affinity to biological targets. thieme-connect.comresearchgate.net These modifications are critical when designing probes that need to be stable in biological media, capable of crossing cell membranes, and specific to their intended target. The primary amine group provides a convenient chemical handle for attaching various reporter tags without significantly disrupting the core pharmacophore responsible for target engagement.

By leveraging this compound as a chiral building block, researchers can synthesize derivatives functionalized with reporters for a variety of advanced applications. angenechemical.com These functionalized molecules serve as probes to visualize, identify, and quantify target engagement in complex biological systems.

Types of Chemical Probes Derivable from this compound:

Probe TypeFunctional ModificationResearch ApplicationRationale for this compound Scaffold
Fluorescent Probes A fluorophore (e.g., FITC, Rhodamine) is covalently attached to the amine group.Used in fluorescence microscopy and flow cytometry to visualize the subcellular localization of the target protein. mskcc.orgThe amine provides a reactive site for stable conjugation. The fluorine atom can enhance binding specificity and cellular uptake.
Affinity-Based Probes A biotin (B1667282) molecule is attached to the amine.Enables the isolation and identification of target proteins and their binding partners from cell lysates via affinity purification (e.g., with streptavidin beads), followed by analysis techniques like mass spectrometry. mskcc.orgBiotinylation at the amine allows the core molecule to bind its target. The resulting complex can be pulled down for proteomic analysis.
Radiolabeled Probes A radioisotope (e.g., ¹⁸F, ¹¹C, ¹²⁴I) is incorporated into the structure.Used in non-invasive imaging techniques like Positron Emission Tomography (PET) to study the distribution and density of a target in living organisms. uq.edu.auThe fluorine atom can be substituted with ¹⁸F, a common PET isotope. This allows for direct use of the scaffold in developing imaging agents. uq.edu.au
Photoaffinity Probes A photoreactive group (e.g., benzophenone, diazirine) is incorporated.Upon UV irradiation, the probe permanently crosslinks to its target protein, allowing for unambiguous target identification and mapping of the binding site. uq.edu.auThe phenyl ring or other parts of the molecule can be modified to include a photoreactive moiety, while the core structure maintains target affinity.

The development of these tools is not merely synthetic chemistry; it is an iterative process of design, synthesis, and biological validation. For instance, an investigational drug that fails in clinical trials can be repurposed and redesigned as a chemical probe to better understand its biological target or pathway. uq.edu.au The this compound scaffold, with its inherent chirality and the modulating effects of its fluorine atom, provides a robust starting point for creating novel chemical entities designed specifically to probe the frontiers of biological research. mskcc.org

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Application of High-Resolution Mass Spectrometry for Structural Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of "2-Fluoro-1-phenylethan-1-amine." It provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. nih.gov This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the analysis of "this compound," HRMS can validate the molecular ion peak, for instance, the [M+H]⁺ adduct. The fragmentation pattern observed in the mass spectrum offers valuable insights into the compound's structure. The cleavage of chemical bonds within the molecule upon ionization results in a series of fragment ions. The masses of these fragments help to piece together the molecular structure, much like a puzzle. The presence of a fluorine atom significantly influences the fragmentation, often leading to characteristic neutral losses or fragment ions containing fluorine. The localization of the radical cation on a heteroatom, such as the nitrogen in the amine group, can direct the fragmentation pathways. msu.edu

Key Fragmentation Pathways:

While specific fragmentation data for "this compound" is not detailed in the provided results, general principles of mass spectrometry suggest likely fragmentation patterns. These can include the loss of the amine group, cleavage of the bond between the two carbon atoms of the ethylamine (B1201723) chain, and fragmentation of the phenyl ring. The accurate mass measurement of these fragments by HRMS allows for the confident assignment of their elemental compositions, reinforcing the structural assignment.

Table 1: Theoretical High-Resolution Mass Data for this compound and Potential Fragments
Ion/FragmentChemical FormulaTheoretical m/z
[M+H]⁺C₈H₁₁FN⁺140.0870
[M-NH₃]⁺C₈H₇F⁺122.0553
[C₇H₇]⁺C₇H₇⁺91.0542
[C₆H₅]⁺C₆H₅⁺77.0386

Note: This table is illustrative and based on general fragmentation principles. Actual observed fragments may vary depending on the ionization technique and instrumental conditions.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating "this compound" from impurities and for its quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a powerful tool for the purification and purity assessment of "this compound". americanpeptidesociety.org In this technique, the compound is passed through a column packed with a nonpolar stationary phase (like C18), and a polar mobile phase is used for elution. The separation is based on the hydrophobicity of the analytes; more nonpolar compounds are retained longer on the column. For "this compound," a typical method would involve a C18 column with UV detection, often at a wavelength of 254 nm where the phenyl group absorbs light. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from any starting materials, by-products, or degradation products. uomustansiriyah.edu.iq

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of "this compound." In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. e-jecoenv.org The separated components then enter the mass spectrometer for detection and identification. GC-MS is highly effective for identifying volatile impurities and by-products. The choice of the GC column, typically a non-polar one like HP-5MS, and the temperature program are critical for achieving good separation. e-jecoenv.org

Table 2: Typical Chromatographic Conditions for the Analysis of Phenyl- and Fluoro-containing Amines
TechniqueColumnMobile/Carrier GasDetector
HPLC Reverse-phase C18Acetonitrile/Water GradientUV (254 nm)
GC-MS HP-5MS (non-polar)HeliumMass Spectrometer

Note: These are general conditions and may require optimization for specific applications.

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the structure and conformation of "this compound" in solution. ¹H NMR and ¹³C NMR are standard techniques, but the presence of the fluorine atom opens the door to more advanced NMR experiments.

¹⁹F NMR Spectroscopy:

¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.com The chemical shift of the fluorine atom provides information about its electronic environment. Furthermore, spin-spin coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides valuable structural information. These couplings can occur through bonds and, significantly, through space.

Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings:

Through-space spin-spin couplings are observed when two nuclei are spatially close to each other, even if they are separated by many bonds. acs.org These couplings are particularly useful for determining the conformation of molecules. In "this compound," the flexible ethylamine chain allows for different spatial arrangements (conformers). The observation of through-space couplings between the fluorine atom and protons or carbons on the phenyl ring or other parts of the molecule can provide direct evidence for a preferred conformation where these nuclei are in close proximity. acs.orgnih.gov For example, a through-space coupling between the fluorine and a specific proton on the phenyl ring would indicate a conformation where the fluoroethyl group is folded back over the ring. The magnitude of these coupling constants can sometimes be correlated with the distance between the coupled nuclei. acs.org

Advanced 2D NMR techniques, such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can further elucidate these through-space interactions and provide a more detailed picture of the molecule's three-dimensional structure in solution. ed.ac.uk The study of these intricate NMR parameters allows for a deep understanding of the conformational preferences of "this compound," which can be crucial for understanding its chemical reactivity and biological interactions.

Table 3: NMR Spectroscopic Data for Structural and Conformational Analysis
Nucleus/ExperimentInformation Gained
¹H NMR Number of different types of protons, their chemical environment, and connectivity through spin-spin coupling. pressbooks.pub
¹³C NMR Number of different types of carbons and their chemical environment.
¹⁹F NMR Information about the electronic environment of the fluorine atom. magritek.com
¹H-¹⁹F Coupling Through-bond and through-space proximity of protons to the fluorine atom. acs.org
¹³C-¹⁹F Coupling Through-bond and through-space proximity of carbons to the fluorine atom. acs.org
2D NMR (e.g., HOESY) Detailed conformational information based on through-space interactions. ed.ac.uk

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Enantioselective Fluorination

The synthesis of enantiomerically pure β-fluoroamines like 2-fluoro-1-phenylethan-1-amine is a significant challenge. nih.gov Future research will undoubtedly focus on developing more efficient and selective catalytic systems for the key fluorination step.

Transition Metal Catalysis: Early advances in asymmetric fluorination utilized transition metal enolates. nih.govacs.org Systems based on titanium, palladium, copper, and nickel have shown promise in the enantioselective fluorination of various substrates. nih.govacs.org For instance, palladium-catalyzed fluorination of β-ketoesters and α-cyano esters has yielded products with high enantiomeric excess. nih.govacs.org More recently, a palladium-catalyzed three-component coupling of Selectfluor, a styrene, and a boronic acid has been developed to produce chiral monofluorinated compounds. Future work will likely explore the adaptation of these and other transition metal systems, such as those based on rhodium or iridium, for the direct and highly enantioselective fluorination of precursors to this compound. nih.govescholarship.org The development of new chiral ligands will be crucial to achieving high levels of stereocontrol. nih.gov

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive transition metals. illinois.edu Chiral phosphoric acids and their derivatives have been successfully employed as phase-transfer catalysts for the enantioselective fluorination of enamides, affording α-fluoroimines which are versatile precursors to β-fluoroamines. illinois.eduacs.org Cinchona alkaloid-derived catalysts have also been used for the fluorination of β-keto esters. illinois.edu The combination of different organocatalysts, such as a protected amino acid and a phosphoric acid, has enabled the successful fluorination of cyclic ketones. unizar.es Future research will likely focus on designing more sophisticated organocatalysts with enhanced activity and selectivity for the synthesis of complex fluoroamines.

Advancement of Chemoenzymatic and Bioorthogonal Approaches to Fluoroamine Synthesis

Chemoenzymatic Synthesis: The integration of chemical and enzymatic steps, known as chemoenzymatic synthesis, offers a powerful strategy for the production of chiral molecules. ru.nlnih.gov Enzymes, with their inherent stereoselectivity, can be used to resolve racemic mixtures or to perform asymmetric transformations that are difficult to achieve through purely chemical means. rsc.org

Transaminases (ATAs), a class of pyridoxal (B1214274) 5´-phosphate (PLP)-dependent enzymes, are particularly valuable for the synthesis of chiral amines. nih.govmdpi.com They catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor with high enantioselectivity. mdpi.com Reductive aminases (RedAms) also show promise for the synthesis of β-fluoro primary and secondary amines from the corresponding fluoroarylketones. nih.govresearchgate.net Lipases are another class of enzymes that have been extensively used for the kinetic resolution of racemic amines. rsc.org

Future research in this area will focus on:

Enzyme Discovery and Engineering: Identifying new enzymes with novel substrate specificities and enhanced stability. nih.gov Protein engineering techniques can be used to tailor existing enzymes for specific applications, such as improving their activity towards fluorinated substrates. nih.gov

Integration with Electrosynthesis: Combining electrosynthesis with biocatalysis offers a sustainable approach to generate valuable chiral molecules. acs.org

Bioorthogonal Chemistry: Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biological processes. nih.govwikipedia.org This field has opened up new avenues for studying and manipulating biological systems. While the direct application of bioorthogonal chemistry to the synthesis of this compound is not yet established, the principles of bioorthogonal reactions could inspire the development of highly selective labeling and modification strategies for fluorinated molecules in biological contexts. nih.govotago.ac.nz The development of fluorinated probes for use in ¹⁹F NMR and positron emission tomography (PET) is an area of growing interest. mdpi.comacs.org

Computational Design of this compound Derivatives with Tuned Bioactivity Profiles

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. plos.org These methods can be used to predict the biological activity of new molecules, optimize their pharmacokinetic properties, and design novel compounds with desired characteristics. plos.orgtue.nl

For this compound and its derivatives, computational approaches can be employed to:

Predict Binding Affinity: Docking studies can predict how these molecules will interact with their biological targets, such as receptors or enzymes. This information can guide the design of more potent and selective compounds.

Optimize Physicochemical Properties: The introduction of a fluorine atom can significantly alter a molecule's properties, including its lipophilicity, pKa, and metabolic stability. nih.govnih.gov Computational models can help to predict these effects and guide the design of derivatives with improved drug-like properties.

De Novo Design: Generative artificial intelligence models can be trained on large datasets of known bioactive compounds to design entirely new molecules with predicted activity. tue.nl This approach has the potential to accelerate the discovery of novel drug candidates based on the this compound scaffold.

Recent studies have utilized computational methods to understand the reactivity of fluorinated substrates in catalytic reactions and to design new ligands for improved catalytic performance. nih.govresearchgate.net

Expansion of Applications in Materials Science and Chemical Biology Research

The unique properties of fluorinated compounds suggest that this compound and its derivatives could find applications beyond medicinal chemistry.

Materials Science: The incorporation of fluorine can impart unique properties to materials, such as increased thermal stability, chemical resistance, and altered electronic properties. While specific applications of this compound in materials science are not yet widely reported, related fluorinated compounds have been explored as precursors for advanced materials. For example, some fluorinated arylamines are being investigated for their potential use in creating materials with tailored functionalities. smolecule.com It is conceivable that derivatives of this compound could be utilized in the development of novel polymers or other functional materials.

Chemical Biology: In chemical biology, fluorinated molecules serve as powerful probes to study biological processes. mdpi.com The ¹⁹F nucleus is an excellent NMR probe due to its high sensitivity and the lack of background signals in biological systems. Fluorinated amino acids and other small molecules are used to study protein structure and dynamics, as well as enzyme mechanisms. mdpi.com The development of fluorinated derivatives of this compound could provide new tools for chemical biologists to investigate the interactions of small molecules with their biological targets.

Q & A

Q. What are the common synthetic routes for 2-Fluoro-1-phenylethan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, introducing fluorine via fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–25°C) ensures minimal side reactions. Reaction optimization includes adjusting solvent polarity (e.g., THF or DCM), maintaining anhydrous conditions, and monitoring reaction progress via TLC or GC-MS . Multi-step syntheses may require intermediate purification via column chromatography to isolate enantiomers .

Q. How is the purity and enantiomeric excess of this compound determined experimentally?

Purity is assessed using HPLC with UV detection (λ = 254 nm) and a chiral stationary phase (e.g., Chiralpak AD-H). Enantiomeric excess (%ee) is quantified via integration of peak areas. Mass spectrometry (MS) and 19F^{19}\text{F}-NMR confirm molecular identity and fluorine incorporation, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for backbone structure; 19F^{19}\text{F}-NMR (δ ~ -200 ppm) to confirm fluorine position.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ = 154.09).
  • IR Spectroscopy : Stretching vibrations for amine (-NH2_2, ~3300 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}) .

Q. How is this compound used as a chiral building block in organic synthesis?

Its chiral center enables asymmetric synthesis of pharmacologically active compounds. For instance, coupling with carboxylic acids via EDC/HOBt-mediated amidation yields fluorinated analogs. Enantioselective reductions (e.g., using NaBH4_4 with chiral ligands) enhance stereochemical control .

Advanced Research Questions

Q. How do structural modifications influence the compound’s receptor binding affinity?

Substituent effects are studied via 2D/3D-QSAR models. For example, replacing the phenyl group with a thiophene (as in 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine) alters steric and electronic properties, affecting β3_3-adrenergic receptor affinity. Comparative CoMSIA analysis highlights hydrogen-bond donors and lipophilicity as critical parameters .

Q. How can computational methods predict the biological activity of fluorinated analogs?

Molecular docking (e.g., AutoDock Vina) identifies binding poses in target receptors like monoamine oxidases. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Pharmacophore modeling prioritizes analogs with optimal steric and electronic profiles .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from enantiomeric impurities or assay conditions. Strategies include:

  • Re-evaluating enantiopurity via chiral HPLC.
  • Standardizing assays (e.g., consistent cell lines, buffer pH).
  • Meta-analysis of substituent effects (e.g., para-fluoro vs. ortho-fluoro analogs) to isolate structure-activity trends .

Q. What experimental designs assess enantiomer-specific effects in neuropharmacology?

  • In vitro : Radioligand binding assays (e.g., 3^3H-labeled ligands) using isolated receptors (e.g., serotonin 5-HT2A_{2A}) to compare (R)- and (S)-enantiomers.
  • In vivo : Behavioral assays (e.g., forced swim test) in rodent models, with enantiomers administered separately. Statistical analysis (ANOVA) identifies dose-dependent effects .

Q. How does fluorination impact metabolic stability in pharmacokinetic studies?

Fluorine’s electronegativity reduces CYP450-mediated oxidation. Methods:

  • Microsomal Stability Assay : Incubate with liver microsomes; quantify parent compound via LC-MS.
  • Plasma Protein Binding : Equilibrium dialysis to measure free vs. bound fractions. Fluorinated analogs often show increased plasma half-lives .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Fluorination

StepReagents/ConditionsYield Optimization Tips
Fluorine IntroductionDAST, -20°C, anhydrous DCMSlow reagent addition to control exothermicity
Amine ProtectionBoc2_2O, DMAP, RTUse molecular sieves to absorb H2_2O
Chiral ResolutionChiral HPLC (Hexane:IPA = 90:10)Pre-purify via silica gel column

Q. Table 2: Comparative Bioactivity of Analogs

CompoundIC50_{50}3_3-Adrenergic)LogPReference
This compound12 nM1.8
2-Fluoro-2-(thiophen-2-yl) analog45 nM2.1
Non-fluorinated parent compound210 nM1.5

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-1-phenylethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-1-phenylethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.